molecular formula C19H22BrN3O2S B2563301 1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-[4-(propan-2-ylsulfanyl)phenyl]ethan-1-one CAS No. 2097891-38-6

1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-[4-(propan-2-ylsulfanyl)phenyl]ethan-1-one

Cat. No.: B2563301
CAS No.: 2097891-38-6
M. Wt: 436.37
InChI Key: ODLKIUDOXHOEOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-[4-(propan-2-ylsulfanyl)phenyl]ethan-1-one is a useful research compound. Its molecular formula is C19H22BrN3O2S and its molecular weight is 436.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Hydrogen Bonding and Structural Analysis

Studies on enaminones, including compounds with structural features similar to the one , have highlighted the significance of hydrogen bonding patterns. Research by (Balderson et al., 2007) discussed the hydrogen bonding in enaminones, revealing the formation of six-membered hydrogen-bonded rings and centrosymmetric dimers. This structural analysis is crucial for understanding the molecular interactions and stability of such compounds.

Synthesis and Chemical Interactions

Research on the synthesis of pyrimidine derivatives, as explored by (Petrova et al., 2020), shows the interactions of 2-allylsulfanyl-, 2-methallylsulfanyl-, and 2-propargylsulfanyl-6-aminopyrimidin-4(3H)-ones with benzaldehyde. This research is indicative of the chemical versatility of pyrimidine-based compounds and their potential in creating diverse chemical structures through condensation reactions.

Luminescent Properties and Applications

The study of ligand-bridged dinuclear cyclometalated Ir(III) complexes by (Chandrasekhar et al., 2012) involves compounds that bear some resemblance in complexity and potential applications. The research focuses on the synthesis, molecular structures, and photophysical properties, underscoring the relevance of such compounds in developing materials with specific luminescent properties.

Antimicrobial Activity

A study by (Nural et al., 2018) on polysubstituted methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives illustrates the exploration of antimicrobial activities. The synthesis and characterization of these derivatives, followed by an evaluation of their antimicrobial efficacy, suggest potential biomedical applications for structurally complex pyrrolidine derivatives.

Halogenation and Synthetic Applications

The investigation into halogenation reactions and the synthesis of novel pyrimidine derivatives, as described by (Wusong, 2011), highlights the synthetic strategies employed to introduce bromine into pyrimidine rings. Such studies are foundational for understanding the chemical synthesis and modification of bromopyrimidine compounds, potentially leading to new materials or pharmaceutical agents.

Properties

IUPAC Name

1-[3-(5-bromopyrimidin-2-yl)oxypyrrolidin-1-yl]-2-(4-propan-2-ylsulfanylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22BrN3O2S/c1-13(2)26-17-5-3-14(4-6-17)9-18(24)23-8-7-16(12-23)25-19-21-10-15(20)11-22-19/h3-6,10-11,13,16H,7-9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODLKIUDOXHOEOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=C(C=C1)CC(=O)N2CCC(C2)OC3=NC=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.